2-Fluoro-3,4-dimethoxy-1-methylbenzene
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Overview
Description
2-Fluoro-3,4-dimethoxy-1-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
As a derivative of benzene, it likely interacts with biological systems through similar mechanisms .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, using organoboron reagents .
Pharmacokinetics
Its molecular weight of 17018 suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The formation of a substituted benzene ring during electrophilic aromatic substitution could potentially alter the properties of biomolecules and affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxy-1-methylbenzene. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,4-dimethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3,4-dimethoxytoluene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3,4-dimethoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom, yielding 3,4-dimethoxytoluene.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxytoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,4-dimethoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
3,4-Dimethoxytoluene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoroanisole: Contains a single methoxy group and a fluorine atom, offering different reactivity and applications.
2-Fluoro-4-methoxytoluene: Similar structure but with different positioning of the methoxy group, affecting its chemical behavior.
Uniqueness: 2-Fluoro-3,4-dimethoxy-1-methylbenzene is unique due to the combination of fluorine and two methoxy groups, providing a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQYPHJJHYNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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